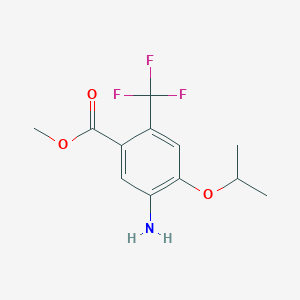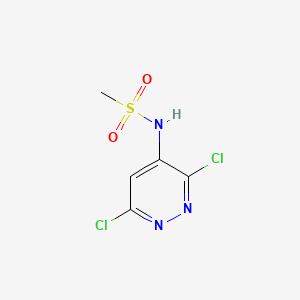
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide is a chemical compound characterized by the presence of a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and a methanesulfonamide group attached to the nitrogen atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide typically involves the reaction of 3,6-dichloropyridazine with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methanesulfonamide group can be oxidized to form sulfonic acid derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(3,6-Dichloro-4-pyridazinyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(3,6-Dichloro-4-pyridazinyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(3,6-Dichloro-4-pyridazinyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
The presence of the methanesulfonamide group in this compound imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in certain applications compared to its analogs.
Properties
Molecular Formula |
C5H5Cl2N3O2S |
|---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
N-(3,6-dichloropyridazin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C5H5Cl2N3O2S/c1-13(11,12)10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H,8,10) |
InChI Key |
VQGRYNIVAKJEFU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


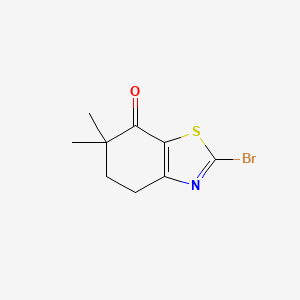
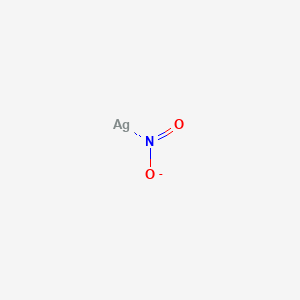
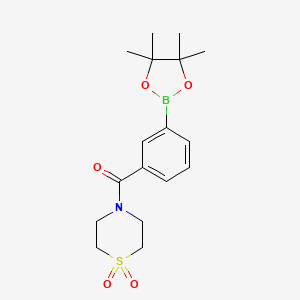
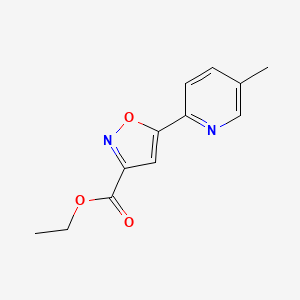
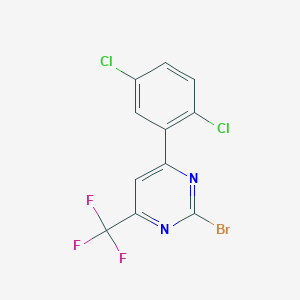
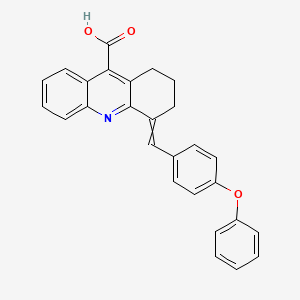
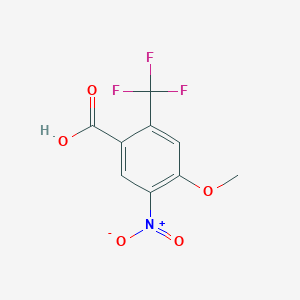
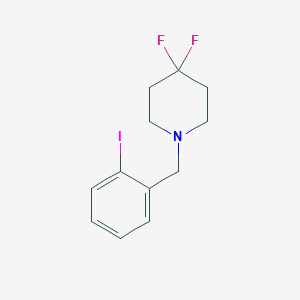
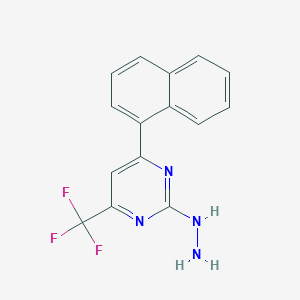
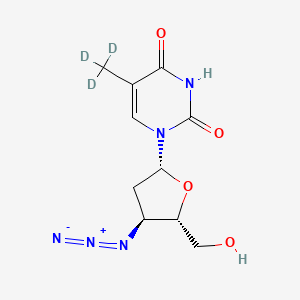
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)
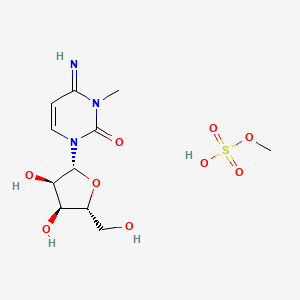
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
